2-二甲氨基-2-甲基戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

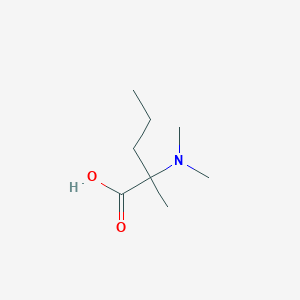

“2-Dimethylamino-2-methyl-pentanoic acid” is a chemical compound. Its molecular formula is C8H16O2 . It is also known by other names such as Valeric acid, 2,2-dimethyl-, methyl ester; Methyl α,α-dimethylvalerate; Methyl 2,2-dimethylvalerate; 2,2-Dimethylvaleric acid, methyl ester .

Synthesis Analysis

The synthesis of “2-Dimethylamino-2-methyl-pentanoic acid” and its derivatives has been studied in several papers. For instance, one study investigated the quaternization reactions of Poly[2-(dimethylamino)ethyl methacrylate] with diverse alkyl halides . Another research focused on the stimuli-responsive self-assembly behavior of novel double-hydrophilic poly (2- (dimethylamino)ethyl methacrylate-co- (oligo ethylene glycol)methacrylate) random copolymers and their chemically modified derivatives .

Molecular Structure Analysis

The molecular structure of “2-Dimethylamino-2-methyl-pentanoic acid” is based on structures generated from information available in ECHA’s databases . The 3D structure may be viewed using Java or Javascript .

Chemical Reactions Analysis

The chemical reactions involving “2-Dimethylamino-2-methyl-pentanoic acid” have been explored in several studies. For example, one research paper presented kinetic investigations of quaternization reactions of Poly[2-(dimethylamino)ethyl methacrylate] with diverse alkyl halides .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Dimethylamino-2-methyl-pentanoic acid” can be found in various databases. For instance, the ECHA database provides information about its molecular formula, EC number, and CAS number .

科学研究应用

Drug Delivery Systems

2-Dimethylamino-2-methyl-pentanoic acid: derivatives, particularly in the form of block copolymers like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are extensively researched for their potential in drug delivery systems . These polymers can form micelles and polymersomes that are capable of carrying therapeutic agents . The pH-responsive nature of these carriers is particularly beneficial for targeted drug release in acidic environments, such as tumor tissues or inflamed areas .

Gene Therapy

The cationic nature of PDMAEMA allows it to bind with DNA, making it a promising vector for gene therapy applications. The ability to form complexes with nucleic acids (polyplexes) enables the potential delivery of genetic material to cells, which is a critical aspect of gene therapy strategies aiming to treat genetic disorders .

Nanoreactors

Polymersomes formed from PDMAEMA-based copolymers can act as nanoreactors . These structures provide a confined environment where chemical reactions can take place, isolated from the external environment. This application is particularly interesting for conducting reactions that require specific conditions or for protecting reactive intermediates .

Anticancer Therapeutics

The amphiphilic nature of PDMAEMA copolymers allows for the co-loading of anticancer drugs and DNA, which can have a synergistic effect on cancer therapy. The ability to deliver both drug and gene-based therapies simultaneously opens new avenues for comprehensive cancer treatment strategies .

Oil/Water Separation

PDMAEMA derivatives have been utilized in the development of materials for oil/water separation . This application is crucial in environmental remediation, particularly in treating water contaminated with oil or organic solvents. The temperature and pH-responsive properties of these materials can be tailored to optimize separation efficiency .

Biocompatible Coatings

Due to its biocompatibility, PDMAEMA and its derivatives can be used to create coatings for various biomedical devices. These coatings can improve the interface between the device and biological tissues, reducing the risk of adverse reactions and enhancing the performance of the device .

安全和危害

作用机制

Target of Action

It is structurally related to branched-chain amino acids (bcaas) such as leucine, isoleucine, and valine . These BCAAs interact with various enzymes involved in their metabolism .

Mode of Action

For instance, branched-chain aminotransferase (BCAT) catalyzes a reversible transamination reaction that converts BCAAs into branched-chain ketoacids .

Biochemical Pathways

The biochemical pathways affected by 2-Dimethylamino-2-methyl-pentanoic acid are likely similar to those of BCAAs. In the catabolic pathway of BCAAs, BCAT converts BCAAs into branched-chain ketoacids. The branched-chain ketoacid dehydrogenase complex then catalyzes the irreversible oxidative decarboxylation of these ketoacids to produce branched-chain acyl-CoA intermediates .

Pharmacokinetics

Its predicted properties include a boiling point of 2737±230 °C, a density of 1010±006 g/cm3, and a vapor pressure of 001Pa at 20℃ .

Result of Action

The molecular and cellular effects of 2-Dimethylamino-2-methyl-pentanoic acid’s action are not well-documented. Given its structural similarity to BCAAs, it may have similar effects. For example, alterations in BCAA metabolism can cause neurological phenotypes and recurrent episodes of ketoacidosis .

属性

IUPAC Name |

2-(dimethylamino)-2-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-6-8(2,7(10)11)9(3)4/h5-6H2,1-4H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRRCMVRTXDXKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(=O)O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Dimethylamino-2-methyl-pentanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2961930.png)

![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961931.png)

![N-Methyl-1-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2961936.png)

![6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961940.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2961946.png)

![2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2961947.png)

![3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline](/img/structure/B2961950.png)

![5-(4-tert-Butyl-phenyl)-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2961951.png)